(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-14-6-3-4-7-15(14)10-17(12-21)20-22-19(13-24-20)16-8-5-9-18(11-16)23-2/h3-11,13H,1-2H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXAMRMTSPMWHC-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of a β-keto ester with a thiourea derivative under acidic conditions.
Next, the methoxyphenyl group is introduced via a Friedel-Crafts acylation reaction, where the thiazole intermediate reacts with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction, where the thiazole derivative reacts with o-tolualdehyde and malononitrile in the presence of a base like piperidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.
Reduction: The nitrile group can be reduced to an amine using hydrogenation over a palladium catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in acetonitrile.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of acrylonitrile derivatives, including (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile. These compounds have been evaluated for their effectiveness against various cancer cell lines.
Case Study:
A study published in MDPI demonstrated that derivatives of acrylonitrile exhibited significant growth inhibition against leukemia cell lines, with some compounds showing GI50 values as low as 0.0244 μM . This suggests that this compound may possess similar or enhanced efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship of acrylonitrile derivatives has been extensively studied to identify key functional groups that enhance biological activity. For instance, the presence of a methoxy group on the phenyl ring has been linked to improved potency against tumor cells .
Key Findings:
- Modifications to the thiazole moiety and aromatic substituents significantly influence anticancer activity.
- The 4-(4-methoxyphenyl)thiazole moiety is critical for maintaining potency, as evidenced by SAR studies which demonstrated that substitutions led to a loss of activity .
Antimicrobial Properties
In addition to anticancer effects, this compound and its analogs have shown promising antimicrobial activity. A related compound was noted for its effectiveness against Gram-positive bacteria, indicating potential applications in treating bacterial infections .
Table: Antimicrobial Activity of Acrylonitrile Derivatives
| Compound | Target Bacteria | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 8 | 16 |
| Compound B | Streptococcus epidermidis | 16 | 32 |
Mechanistic Insights
Understanding the mechanisms through which this compound exerts its effects is crucial for optimizing its therapeutic potential.
Metabolic Pathways:
Research has indicated that the principal metabolic pathways involve NADPH-dependent oxidation and O-demethylation processes, which can impact the compound's pharmacokinetics and bioavailability . Modifications to reduce metabolic instability could enhance its therapeutic profile.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with protein active sites, while the acrylonitrile moiety can form covalent bonds with nucleophilic residues, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Anticancer Activity and Structural Modifications
Key Compounds and Data:
- In contrast, the 3,4,5-trimethoxyphenyl group in Compound 15 provides stronger electron donation and planar geometry, contributing to its potent GI50 values . Steric Considerations: The o-tolyl group in the target introduces steric hindrance, which may reduce binding affinity compared to the trimethoxyphenyl group in Compound 15. However, this bulkiness could improve metabolic stability .
Physicochemical and Spectroscopic Properties
Key Compounds and Data:
Research Findings and Implications
- Structure-Activity Relationship (SAR) :
- Thiazole vs. Benzothiazole : Replacing thiazole with benzo[d]thiazole (Compound 15) enhances anticancer potency, likely due to increased planarity and π-π stacking .
- Z-Configuration : The (Z)-stereochemistry in the target and compounds is critical for maintaining a planar conformation, facilitating interactions with biological targets like tubulin .
- Hypotheses for Future Studies :
- The o-tolyl group in the target may improve blood-brain barrier penetration compared to polar trimethoxyphenyl groups.
- Molecular docking studies (as done for Compound 15) could clarify binding modes with kinases or tubulin .
Biological Activity
(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities. With a molecular formula of C25H18N2S and a molecular weight of 378.49, this compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry.
Structure and Properties
The compound features a thiazole ring, which is known for its biological significance, particularly in antimicrobial and anticancer activities. The presence of the methoxy and tolyl groups further enhances its activity profile.
Biological Activity Overview
Research indicates that thiazole derivatives, including this compound, exhibit a range of biological activities:
-
Antimicrobial Activity :
- Thiazole derivatives have shown significant antimicrobial properties against various pathogens. In vitro studies demonstrate that compounds similar to this compound exhibit minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
-
Anticancer Activity :
- The compound's structural components suggest potential anticancer properties. Studies on related thiazole derivatives indicate their ability to induce apoptosis in cancer cells through various mechanisms, including inhibition of anti-apoptotic proteins . Specific derivatives have shown selective cytotoxicity against human cancer cell lines like H460 and A549.
- Enzyme Inhibition :
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their structural features. The following points summarize key findings related to SAR:
- Substituents : The presence of electron-withdrawing groups on the phenyl ring enhances the compound's activity against microbial strains.
- Thiazole Ring Modifications : Variations in the thiazole structure significantly affect potency; for example, substitutions at specific positions can lead to increased or decreased activity .
| Compound | Structure | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| 7b | Thiazole with methoxy group | 0.22 - 0.25 | Antimicrobial |
| 7f | Pyrazole derivative | Varies | Anticancer |
Case Studies
Several case studies highlight the efficacy of thiazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that a series of thiazole-bearing compounds exhibited significant antimicrobial effects with low toxicity profiles, making them promising candidates for further development .
- Anticancer Mechanisms : Research into related compounds revealed mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines, showcasing the potential of thiazoles in cancer therapy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile, and how can reaction conditions be optimized to favor the Z-isomer?
- Methodology : The compound is synthesized via condensation reactions between thiazole precursors (e.g., 2-(benzothiazol-2-yl)-3-oxopentanedinitrile) and aromatic aldehydes. Optimization of the Z-isomer involves controlling reaction temperature, solvent polarity, and catalyst selection. For example, bromo-substituted ketones (e.g., 1-(4-morpholinophenyl)-2-bromoethan-1-one) yield higher Z-isomer ratios (70%) under mild acidic conditions . Reverse-phase HPLC (RP-HPLC) and high-resolution mass spectrometry (HRMS) are critical for purity validation .
Q. How is the structural configuration of the compound confirmed, and what crystallographic parameters are critical for accurate determination?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include bond lengths (mean C–C = 0.004 Å), R-factor (<0.06), and data-to-parameter ratios (>12:1) to ensure precision. For acrylonitrile derivatives, the Z-configuration is confirmed by planar geometry and dihedral angles between thiazole and aryl groups .
Q. What preliminary biological screening approaches are recommended to assess its anticancer potential?
- Methodology : Use the NCI-60 human tumor cell line screen to evaluate growth inhibition (GI50). For example, structurally similar compounds exhibit GI50 values ranging from 0.021 to 12.2 μM, with cell line-specific sensitivity linked to receptor expression (e.g., PPARβ/δ). Dose-response curves and comparative assays (e.g., MTT) are essential for validation .
Advanced Research Questions
Q. How do structural modifications at the thiazole and acrylonitrile moieties influence bioactivity, and what computational tools predict structure-activity relationships (SAR)?
- Methodology : Introduce substituents (e.g., methoxy, bromo) at the thiazole 4-position or aryl groups to modulate electronic and steric effects. Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations predict binding affinities to targets like PPARβ/δ. For instance, bromo substitution enhances inverse agonism (IC50 = 27 nM) by improving hydrophobic interactions .
Q. What experimental strategies resolve discrepancies in biological activity data across cancer cell lines?
- Methodology : Profile cell line-specific factors (e.g., PPARβ/δ expression via qPCR, metabolic stability assays). For example, GI50 variations in the NCI-60 panel may arise from differential uptake or efflux pumps. Co-culture models and gene knockout (e.g., CRISPR-Cas9) can isolate mechanisms .
Q. What analytical techniques are effective in characterizing and quantifying E/Z isomerization during synthesis and storage?
- Methodology : Use dynamic HPLC with chiral columns and variable wavelength detection to monitor isomer ratios. Nuclear Overhauser effect (NOE) NMR distinguishes E/Z configurations. Storage stability studies under varying pH and temperature conditions (e.g., 4°C vs. 25°C) prevent isomerization .
Q. How can the compound’s fluorescence properties be leveraged in chemosensor development for anions?
- Methodology : Modify the acrylonitrile moiety with electron-withdrawing groups (e.g., diphenylamino) to enhance fluorescence quenching. UV-vis and fluorescence titrations in aqueous-organic media (e.g., ACN:H2O) detect anions like CN<sup>−</sup> with limits of detection (LOD) ≤10<sup>−8</sup> M .
Q. What challenges exist in achieving selective inverse agonism for nuclear receptors like PPARβ/δ?
- Methodology : Competitive ligand-binding assays (e.g., TR-FRET) screen for selectivity against PPAR isoforms. Coregulator interaction assays (e.g., SRC-1 recruitment) identify inverse agonists. For example, (Z)-acrylonitrile derivatives with piperazine substituents achieve PPARβ/δ selectivity (IC50 = 9.5 nM) by disrupting coactivator binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
